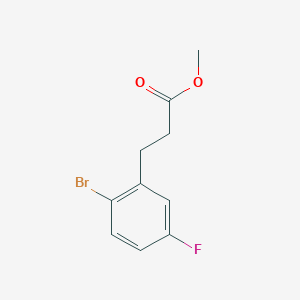
Pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidin-5(4H)-one is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, and a keto group at position 5. This compound is a derivative of pyrimidine and is known for its significance in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions: Pyrimidin-5(4H)-one can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of β-ketoesters with guanidine or urea under acidic or basic conditions.
Condensation Reactions: Another approach is the condensation of formamidine with β-dicarbonyl compounds.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
Pyrimidin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in nucleic acid analogs and enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of Pyrimidin-5(4H)-one involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, its derivatives can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
Pyrimidine: The parent compound of Pyrimidin-5(4H)-one, lacking the keto group.
Dihydropyrimidine: A reduced form of this compound.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar structural features.
Uniqueness: this compound is unique due to its keto group at position 5, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a variety of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
220560-87-2 |
|---|---|
分子式 |
C4H4N2O |
分子量 |
96.09 g/mol |
IUPAC名 |
4H-pyrimidin-5-one |
InChI |
InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1,3H,2H2 |
InChIキー |
BDTRIDKONHOQQN-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)



![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)




